molecular formula C11H14ClN3O6 B6025102 2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride

2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride

Cat. No. B6025102
M. Wt: 319.70 g/mol
InChI Key: DTDXZVAEWYESOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride, also known as DNCB, is a chemical compound that has been widely used in scientific research. DNCB is a potent sensitizer and is commonly used as a contact allergen in dermatological studies.

Mechanism of Action

2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride acts as a hapten, which means that it can bind to proteins in the skin and form an antigen that triggers an immune response. The immune response involves the activation of T cells, which release cytokines that lead to inflammation and the recruitment of immune cells to the site of contact. The immune response to this compound is mediated by T cells, specifically CD4+ T cells, which play a critical role in the development of allergic contact dermatitis.
Biochemical and Physiological Effects
This compound has been shown to induce a robust immune response in animal models, leading to the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ. This compound also induces the expression of adhesion molecules on endothelial cells, which facilitate the recruitment of immune cells to the site of contact. In addition, this compound has been shown to induce oxidative stress and DNA damage in skin cells.

Advantages and Limitations for Lab Experiments

2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride is a potent sensitizer and can be used to induce allergic contact dermatitis in animal models. It is a well-established tool in dermatological research and has been used extensively to study the immune response to various antigens. However, this compound has some limitations, including its potential toxicity and the fact that it may not accurately reflect the human immune response to allergens.

Future Directions

There are several future directions for the use of 2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride in scientific research. One area of interest is the development of new therapies for allergic contact dermatitis. Another area of interest is the use of this compound as a tool to study the immune response to various antigens in different disease models. Finally, the development of new sensitizers that are less toxic and more specific than this compound is an area of active research.
Conclusion
In conclusion, this compound is a potent sensitizer that has been widely used in scientific research to study the mechanisms of allergic contact dermatitis. Its mechanism of action involves the activation of T cells, which leads to the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of contact. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis method of 2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride involves the reaction of 3,5-dinitrobenzoic acid with dimethylaminoethanol in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(dimethylamino)ethyl 3,5-dinitrobenzoate hydrochloride has been extensively used in scientific research as a contact allergen to study the mechanisms of allergic contact dermatitis. It is also used as a tool to investigate the immune response to various antigens. This compound has been used to induce contact hypersensitivity in animal models to study the immune response and the role of T cells in the development of allergic reactions.

properties

IUPAC Name

2-(dimethylamino)ethyl 3,5-dinitrobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6.ClH/c1-12(2)3-4-20-11(15)8-5-9(13(16)17)7-10(6-8)14(18)19;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDXZVAEWYESOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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